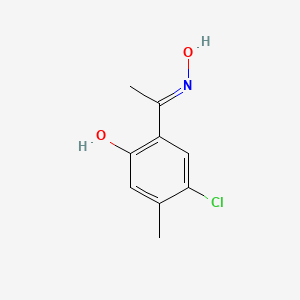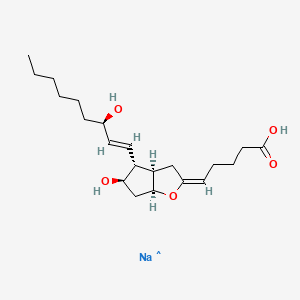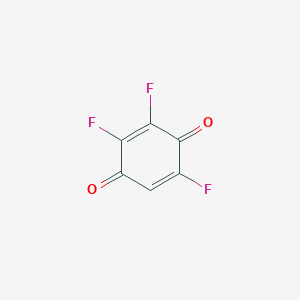
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is an organic compound with the chemical formula C6H3F3O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where three hydrogen atoms are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method is the reaction of cyclohexa-2,5-diene-1,4-dione with fluorine gas in the presence of a catalyst such as hydrogen fluoride. The reaction is usually carried out at high temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and maintain the required reaction conditions. Safety measures are crucial due to the toxicity and reactivity of the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with electrophilic compounds, alcohols, and phenols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming reactive intermediates. These intermediates can further react with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: This compound has four fluorine atoms and is known for its strong oxidizing properties.
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: This compound has two methyl groups instead of fluorine atoms and exhibits different chemical reactivity.
Uniqueness
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties. The fluorine atoms increase the compound’s electronegativity and oxidative potential, making it a powerful oxidizing agent compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
769-38-0 |
|---|---|
Fórmula molecular |
C6HF3O2 |
Peso molecular |
162.07 g/mol |
Nombre IUPAC |
2,3,5-trifluorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6HF3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
Clave InChI |
XZUKPUPEYNAPPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=C(C1=O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


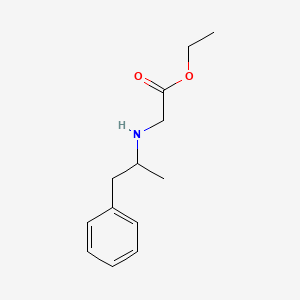
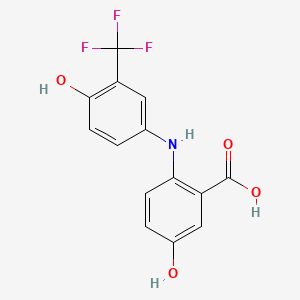
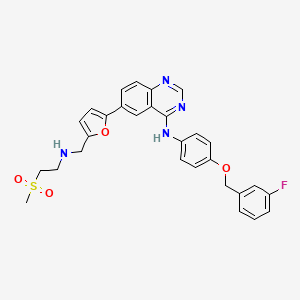
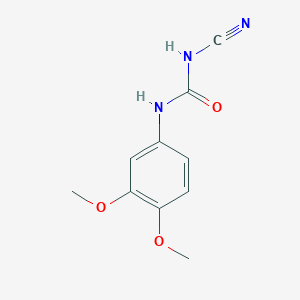
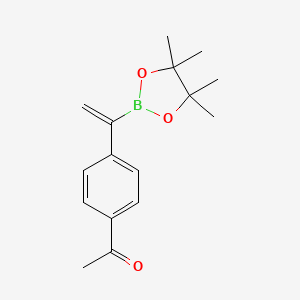
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
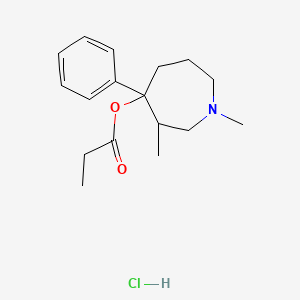
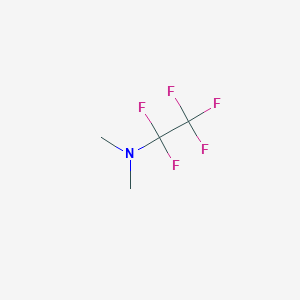
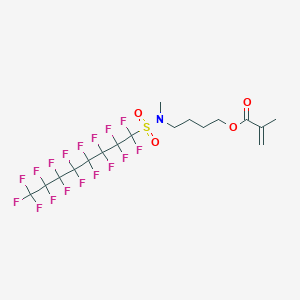
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)

